molecular formula C7H3BrClNO B15072945 4-Bromo-2-chlorobenzo[d]oxazole

4-Bromo-2-chlorobenzo[d]oxazole

Cat. No.: B15072945
M. Wt: 232.46 g/mol
InChI Key: YMMGJUISPZSGBK-UHFFFAOYSA-N
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Description

4-Bromo-2-chlorobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chlorobenzo[d]oxazole typically involves the reaction of 2-aminophenol with appropriate brominating and chlorinating agents. One common method includes the bromination of 2-aminophenol followed by cyclization with a chlorinating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chlorobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted benzoxazole derivatives.

    Oxidation Products: Oxazole derivatives with different functional groups.

    Reduction Products: Dehalogenated benzoxazole compounds.

Scientific Research Applications

4-Bromo-2-chlorobenzo[d]oxazole has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-chlorobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in bacterial cells or induce apoptosis in cancer cells by interacting with signaling pathways .

Comparison with Similar Compounds

    2-Chlorobenzo[d]oxazole: Lacks the bromine atom, resulting in different reactivity and biological activity.

    4-Bromo-2-fluorobenzo[d]oxazole: Contains a fluorine atom instead of chlorine, leading to variations in chemical properties and applications.

    2-Bromo-4-chlorobenzo[d]oxazole:

Uniqueness: Its distinct chemical structure allows for diverse chemical modifications and the development of novel compounds with specific properties .

Properties

Molecular Formula

C7H3BrClNO

Molecular Weight

232.46 g/mol

IUPAC Name

4-bromo-2-chloro-1,3-benzoxazole

InChI

InChI=1S/C7H3BrClNO/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H

InChI Key

YMMGJUISPZSGBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(O2)Cl

Origin of Product

United States

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